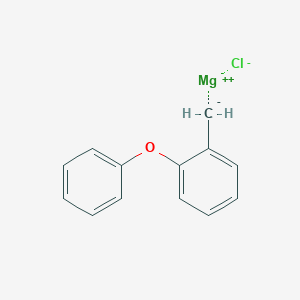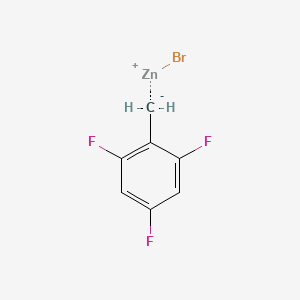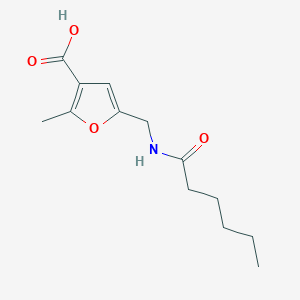
5-(Hexanamidomethyl)-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hexanamidomethyl)-2-methylfuran-3-carboxylic acid: is an organic compound with a complex structure that includes a furan ring substituted with a hexanamidomethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexanamidomethyl)-2-methylfuran-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis , which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst . Another method involves the Suzuki-Miyaura coupling , which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide .
Industrial Production Methods: Industrial production of this compound may involve the use of Grignard reagents with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid . This method is advantageous due to its scalability and efficiency in producing carboxylic acids.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Hexanamidomethyl)-2-methylfuran-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-(Hexanamidomethyl)-2-methylfuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: This compound has potential applications in the study of biological systems due to its ability to interact with various biomolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its functional groups allow for modifications that enhance material performance.
Mécanisme D'action
The mechanism of action of 5-(Hexanamidomethyl)-2-methylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Thiophene derivatives: These compounds have a similar five-membered ring structure with sulfur as the heteroatom.
Indole derivatives: These compounds contain a fused benzene and pyrrole ring system and are known for their biological activity.
Uniqueness: 5-(Hexanamidomethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of a hexanamidomethyl group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
5-[(hexanoylamino)methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-3-4-5-6-12(15)14-8-10-7-11(13(16)17)9(2)18-10/h7H,3-6,8H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
QPNGSODQPMOYSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NCC1=CC(=C(O1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


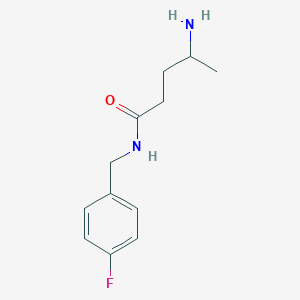

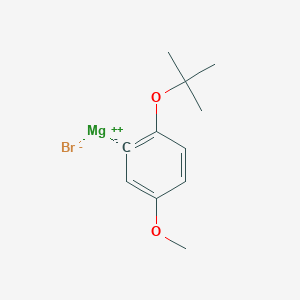
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
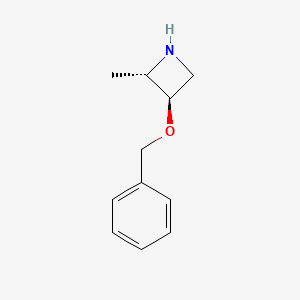
![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
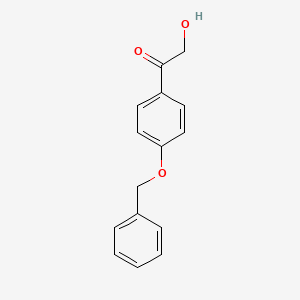
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
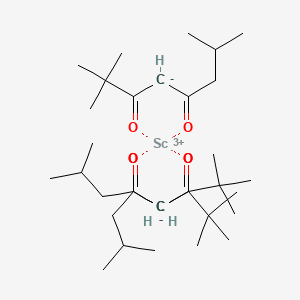

![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
